Bicyclo[1.1.1]pentane-1-carboxylic Acid
Description
Historical Perspectives on Bicyclo[1.1.1]pentane (BCP) Synthesis and Early Significance
The journey of Bicyclo[1.1.1]pentane (BCP) from a chemical curiosity to a cornerstone of modern chemical research is a testament to the advancements in synthetic chemistry.
The first synthesis of the parent Bicyclo[1.1.1]pentane was achieved in 1964 by Wiberg and his colleagues. nih.govacs.org At the time, the molecule was primarily of theoretical interest due to its highly strained structure, possessing 66.6 kcal mol⁻¹ of strain energy. nih.govacs.org This inherent strain made its synthesis a considerable challenge and its stability a subject of academic curiosity.
For many years following its initial synthesis, the development of practical and scalable routes to the BCP core remained a significant hurdle. A major breakthrough came with the synthesis of [1.1.1]propellane, a highly reactive and strained hydrocarbon that serves as a key precursor to BCP derivatives. thieme-connect.de The high reactivity of the central bond in [1.1.1]propellane allows for a variety of addition reactions, providing a versatile entry point to the BCP scaffold.
Early methods for synthesizing BCP derivatives often involved multi-step sequences. For instance, the first synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid was described by Applequist in 1982. acs.org A more practical approach was later developed by Michl and coworkers, which involved the photochemical reaction between [1.1.1]propellane and diacetyl, followed by a haloform reaction. nih.govorgsyn.org This method allowed for the production of multigram quantities of the diacid. nih.gov
Recent years have seen an explosion of new synthetic methods, largely driven by the demand for BCPs in drug discovery. nih.gov These modern techniques often utilize radical additions to [1.1.1]propellane, offering a more direct and efficient route to a wide array of functionalized BCPs. nih.govthieme-connect.de The development of flow chemistry has further enabled the large-scale synthesis of key BCP intermediates. acs.orgnih.govfigshare.com
| Timeline of Key Synthetic Developments for the BCP Core | |
| Year | Development |
| 1964 | First synthesis of Bicyclo[1.1.1]pentane by Wiberg et al. nih.govacs.org |
| 1982 | First synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid by Applequist. acs.org |
| 1982 | Synthesis of [1.1.1]propellane, a key precursor, by Wiberg et al. thieme-connect.de |
| 1988 | A practical, multigram scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid developed by Michl et al. nih.gov |
| 2014-Present | Development of flow chemistry and advanced radical-based methods for large-scale and diverse BCP synthesis. nih.govnih.gov |
Contemporary Importance of BCPCA in Chemical Sciences
The unique, rigid, and linear structure of the BCP core has made it an invaluable tool in modern chemistry, with BCPCA being a particularly important derivative.
The most significant application of BCPs, and by extension BCPCA, is in medicinal chemistry, where the BCP moiety serves as a bioisostere for the para-substituted benzene (B151609) ring. nih.govacs.orgnih.govnih.govresearchgate.net Bioisosteres are chemical groups that can be interchanged to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure.
The concept of "escaping from flatland" in drug design encourages the replacement of flat, two-dimensional aromatic rings with three-dimensional saturated scaffolds like BCP. nih.govsemanticscholar.org This substitution can lead to several advantages:
Improved Physicochemical Properties: BCP-containing compounds often exhibit better solubility, lower lipophilicity, and higher metabolic stability compared to their aromatic counterparts. nih.govsemanticscholar.org
Enhanced Biological Activity: In some cases, the BCP analogue of a drug has shown higher activity than the original phenyl-containing compound. nih.govsemanticscholar.org
Novel Intellectual Property: Replacing a benzene ring with a BCP core can create a new chemical entity, allowing for the development of novel, patentable drug candidates. nih.govsemanticscholar.org
A notable example was reported in 2012, where the substitution of a phenyl group with a BCP skeleton in a γ-secretase inhibitor resulted in an analogue with higher activity, better solubility, and improved metabolic stability. nih.govsemanticscholar.org This finding significantly spurred interest in the use of BCPs in drug discovery. nih.gov
| Property | Effect of Phenyl to BCP Bioisosteric Replacement |
| Solubility | Generally Increased nih.govsemanticscholar.org |
| Lipophilicity | Generally Decreased nih.govsemanticscholar.org |
| Metabolic Stability | Generally Increased nih.govnih.govsemanticscholar.org |
| Biological Activity | Can be Enhanced nih.govsemanticscholar.org |
| Molecular Geometry | Mimics the linear exit vectors of a para-substituted arene. acs.org |
Beyond medicinal chemistry, the rigid, rod-like structure of the BCP core makes it a useful component in materials science. researchgate.net It can act as a rigid linear linker to arrange functional groups in a well-defined spatial manner. researchgate.net This property is valuable in the design of molecular wires, liquid crystals, and other advanced materials where precise control over molecular architecture is crucial. The carboxylic acid group of BCPCA provides a convenient handle for incorporation into larger molecular assemblies.
Scope and Objectives of Research on BCPCA
Current research on BCPCA and other BCP derivatives is largely focused on expanding their synthetic accessibility and utility. Key objectives include:
Development of Novel Synthetic Methods: A primary goal is to create more efficient, scalable, and versatile synthetic routes to a wider range of functionalized BCPs. nih.gov This includes the development of methods for introducing substituents at the bridge positions, which provides new vectors for molecular design. acs.org
Exploration of New Bioisosteric Replacements: Researchers are investigating the use of BCPs as bioisosteres for other chemical motifs beyond the para-substituted benzene ring, such as alkynes and tert-butyl groups. nih.govresearchgate.net
Investigation of Novel Applications: The unique properties of the BCP core continue to inspire the exploration of new applications in areas such as polymer chemistry, agrochemicals, and as probes for biological systems. researchgate.netlboro.ac.uk
The ongoing efforts in these areas are expected to further solidify the importance of BCPCA and the broader class of BCPs as indispensable tools in modern chemical research.
Structure
2D Structure
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCXPYPDHLVQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22287-28-1 | |
| Record name | bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Bicyclo 1.1.1 Pentane 1 Carboxylic Acid and Its Derivatives
Strategic Approaches to BCP Core Construction
The construction of the Bicyclo[1.1.1]pentane core predominantly relies on the unique reactivity of [1.1.1]propellane, a highly strained molecule featuring an inverted central σ-bond between its two bridgehead carbons. researchgate.netnih.gov The significant strain energy of propellane (approximately 100 kcal/mol) drives its reactions, with cleavage of the inter-bridgehead C1–C3 bond being a common strategy. nih.govrsc.org This reactivity allows [1.1.1]propellane to react with anions, radicals, and electrophiles, making it the most versatile precursor for BCP synthesis. nih.govrsc.orgacs.org An alternative strategy involves the formation of the BCP cage through intramolecular cyclization, which provides access to different substitution patterns. nih.gov
The most prevalent method for synthesizing 1,3-disubstituted BCPs involves the ring-opening of the central C1-C3 bond of [1.1.1]propellane. researchgate.netnih.gov This transformation is driven by the release of ring strain and can be initiated by a variety of reagents, including anions and radicals. nih.govacs.org These strain-release additions lead to the formation of a bridgehead BCP radical or carbanion, which can then be trapped to yield the desired functionalized BCP. bris.ac.uknih.gov
The addition of anionic species to [1.1.1]propellane is a well-established method for creating BCPs. acs.org This approach typically involves the use of highly reactive organometallic reagents, such as Grignard reagents or organolithiums, which add to the central bond of propellane to form a BCP carbanion intermediate. acs.orgnih.gov This intermediate can then be quenched with an electrophile to yield 1,3-disubstituted BCPs. bris.ac.ukacs.org
While effective, these methods often require harsh conditions, such as elevated temperatures. acs.org To overcome these limitations, milder approaches have been developed. For instance, zinc enolates have been shown to add to [1.1.1]propellane at 0 °C. acs.org Another notable development is the use of 2-azaallyl anions, generated from N-benzyl ketimines, which react with propellane at room temperature to produce BCP benzylamines. acs.orgnih.gov This method was later expanded to trap the intermediate BCP carbanion with boronate esters, providing access to versatile BCP boronic esters. acs.orgnih.gov
| Anionic Reagent | Reaction Conditions | Product Type | Reference |
| Aryl Grignard Reagents | Diethyl ether, 100 °C | BCP-Grignard adducts | acs.org |
| Zinc Enolates | 0 °C | α-carbonyl-substituted BCPs | acs.org |
| 2-Azaallyl Anions | Room Temperature | Benzylamine-substituted BCPs | acs.orgnih.gov |
| "Turbo" Amides | Heating | N-substituted BCPs | nih.gov |
Radical additions to [1.1.1]propellane represent one of the most widely utilized strategies for BCP functionalization. nih.govnih.gov These reactions proceed via the addition of a radical species to the C1-C3 bond, generating a bridgehead BCP radical. nih.govrsc.org This intermediate can subsequently undergo atom transfer or be intercepted by a radical trap to form the final product. nih.gov A wide array of radicals, including alkyl, α-acyl, trifluoromethyl, and sulfonyl radicals, have been successfully employed. nih.gov
Atom Transfer Radical Addition (ATRA) has proven to be a powerful technique. For example, radicals derived from alkyl halides can initiate the ring-opening of propellane to yield 1-halo-3-substituted BCPs. rsc.org Another approach involves the transition-metal-free, multi-component reaction where radicals from carboxylic acids or organohalides add to propellane, and the resulting BCP radical is trapped in a polarity-matched borylation, yielding versatile BCP boronates. nih.gov
| Radical Source | Initiation Method | Trapping Method | Product Type | Reference |
| Alkyl Halides | Triethylborane | Halogen Atom Transfer | 1-Halo-3-alkyl BCPs | rsc.org |
| Carboxylic Acids / Organohalides | Photoredox (reductive quenching) | Borylation (B₂pin₂) | BCP Boronates | nih.gov |
| α-bromo carbonyls, benzylic bromides | Metallaphotoredox | Copper-mediated trapping with nucleophiles | Diverse functionalized BCPs | nih.gov |
| Togni Reagent II | Metallaphotoredox | Copper-mediated trapping with nucleophiles | Amino-trifluoromethylated BCPs | nih.gov |
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, making it highly suitable for the functionalization of [1.1.1]propellane. nih.govrsc.orgrsc.org This strategy often involves a three-component radical coupling, where a photogenerated radical adds to propellane, and the resulting BCP radical is trapped by a third component. rsc.org
A prominent example is the dual nickel/photoredox catalysis system, which enables the dicarbofunctionalization of [1.1.1]propellane. acs.orgthieme-connect.com In this process, a photogenerated alkyl radical adds to propellane, and the subsequent BCP radical is intercepted by a nickel catalyst, which then undergoes reductive elimination with an aryl halide to form complex arylated BCPs in a single step. acs.org This method allows for the formation of two C-C bonds and three quaternary centers simultaneously. acs.org Photoredox catalysis has also been employed in cascade reactions, such as the visible light-triggered cascade atom transfer radical addition (CATRA), which combines simple alkenes, alkyl iodides, and [1.1.1]propellane to create complex BCPs. chemrxiv.org
| Catalysis System | Reaction Type | Components | Product Type | Reference |
| Nickel/Photoredox Dual Catalysis | Dicarbofunctionalization | Alkyl radical precursor, [1.1.1]propellane, Aryl halide | Arylated BCPs | acs.orgthieme-connect.com |
| Visible-light Photoredox | Radical Di-functionalization | Katritzky salt (alkyl source), [1.1.1]propellane, Electron-deficient aromatic cycle | Alkyl arylated BCPs | rsc.org |
| Visible-light Photoredox | Cascade Atom Transfer Radical Addition (CATRA) | Alkyl iodide, Alkene, [1.1.1]propellane | Complex multi-substituted BCPs | chemrxiv.org |
| Organo/Photoredox Dual Catalysis | Asymmetric α-functionalization | Aldehyde, [1.1.1]propellane, Chiral organocatalyst | α-Chiral BCPs | researchgate.net |
Multicomponent reactions (MCRs) provide a highly efficient and atom-economical approach to constructing complex molecules in a single operation. nih.govnih.govorganic-chemistry.org In the context of BCP synthesis, MCRs involving [1.1.1]propellane enable the direct formation of diverse, polysubstituted BCPs, avoiding lengthy stepwise sequences. bris.ac.uknih.govrsc.org These reactions often leverage radical pathways. nih.govchemrxiv.org
For instance, a three-component coupling of [1.1.1]propellane, organometallic reagents, and organoboronic esters has been developed. bris.ac.uk This process involves trapping an intermediate BCP-metal species with a boronic ester to form a boronate complex. This versatile intermediate can then undergo a 1,2-metallate rearrangement when treated with various electrophiles, leading to a wide range of C-C bond formations and yielding highly substituted BCP derivatives. bris.ac.ukacs.org Similarly, photoredox- and metal-catalyzed three-component reactions have been used to couple [1.1.1]propellane with various radical precursors and heteroatom nucleophiles, rapidly generating BCP analogues of known pharmaceuticals. nih.gov
| Reaction Type | Key Components | Key Intermediate | Product Feature | Reference |
| 1,2-Metallate Rearrangement | Organometallic reagent, [1.1.1]propellane, Organoboronic ester, Electrophile | BCP-boronate complex | Highly substituted, multiple points of diversification | bris.ac.ukacs.org |
| Metallaphotoredox Radical Coupling | Radical precursor, [1.1.1]propellane, Heteroatom nucleophile | BCP radical | Diverse functionalization (C-C, C-N, C-S bonds) | nih.gov |
| Transition-Metal-Free Radical Borylation | Carboxylic acid/Organohalide, [1.1.1]propellane, Borylating agent | BCP radical | Versatile BCP-boronate building blocks | nih.gov |
While ring-opening of [1.1.1]propellane is the dominant strategy for accessing bridgehead-substituted (C1, C3) BCPs, intramolecular cyclization offers a complementary approach, notably for accessing multi-substituted BCPs with functionality at the bridge (C2) position. rsc.orgnih.gov This methodology provides a pathway to under-explored BCP substitution patterns, which are of interest as potential bioisosteres for ortho- or meta-substituted benzene (B151609) rings. nih.gov
One such strategy relies on the cyclization of readily accessible cyclobutanones. nih.gov For example, boronic ester-tethered cyclobutanones can be converted to their corresponding sulfonylhydrazones. rsc.org Base-mediated conversion to a diazo intermediate, followed by an intramolecular reaction with the boronate group, generates a bicyclic zwitterionic intermediate. rsc.org This intermediate then undergoes a 1,2-metallate rearrangement with extrusion of nitrogen gas to form the BCP core. rsc.org This modular method allows for the preparation of di-, tri-, and even tetra-substituted BCPs, and when starting with an enantioenriched substrate, the chirality can be transferred with high enantiospecificity. rsc.org
Synthesis via Bicyclo[1.1.0]butane Intermediates
One of the foundational approaches to constructing the bicyclo[1.1.1]pentane skeleton involves the use of highly strained bicyclo[1.1.0]butane intermediates. The inherent ring strain in these molecules provides a thermodynamic driving force for rearrangement to the more stable bicyclo[1.1.1]pentane system.
An early synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involved a multi-step sequence starting from a substituted bicyclo[1.1.0]butane. nih.gov More recently, methods have been developed for the direct synthesis of substituted bicyclo[1.1.1]pentane carboxylates through sequential carbene reactions. This process involves an initial intramolecular cyclopropanation to form a bicyclo[1.1.0]butane, followed by a photoinduced diradical addition of a triplet carbene into the strained central C-C bond of the bicyclo[1.1.0]butane intermediate. acs.org
Another notable application of this strategy is the synthesis of gem-difluorinated bicyclo[1.1.1]pentanes. The key step in this synthesis is the addition of a difluorocarbene, generated in situ, to electron-rich aryl- or vinyl-substituted bicyclo[1.1.0]butanes. This method has been optimized for multigram synthesis, providing access to novel building blocks for drug discovery. Computational analysis has highlighted the importance of an aryl substituent on the bicyclo[1.1.0]butane to stabilize the diradical intermediate, which is crucial for the successful formation of the bicyclo[1.1.1]pentane product. acs.org
| Intermediate | Reagent | Product | Scale | Reference |
| Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate | Ethyl diazoacetate, Ir(ppy)3 | Diethyl 2-phenylbicyclo[1.1.1]pentane-1,3-dicarboxylate | 0.10 mmol | acs.org |
| Aryl-substituted bicyclo[1.1.0]butane | CF3TMS/NaI | gem-difluorinated bicyclo[1.1.1]pentane | Multigram |
Large-Scale Synthesis and Industrial Scalability
The increasing demand from the pharmaceutical industry has necessitated the development of practical and scalable syntheses of bicyclo[1.1.1]pentane derivatives. nih.gov A significant breakthrough has been the large-scale production of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile precursor to a wide range of functionalized BCPs. nih.govacs.org
Flow Chemistry Protocols for BCP Core
Flow chemistry has emerged as a powerful tool for the large-scale synthesis of the bicyclo[1.1.1]pentane (BCP) core, offering enhanced safety, better reaction control, and improved scalability compared to traditional batch processes. researchgate.netrsc.org A key industrial-scale synthesis involves the photochemical reaction between [1.1.1]propellane and diacetyl in a flow reactor. nih.govacs.org This method allows for the rapid and efficient construction of the BCP core. nih.gov The use of flow chemistry mitigates the risks associated with handling the highly reactive and unstable [1.1.1]propellane. researchgate.netrsc.org Continuous flow processes have been developed to generate [1.1.1]propellane on demand, which can then be directly derivatized to various BCP species. rsc.orgrsc.org
Multigram and Kilogram Scale Production
The implementation of flow chemistry protocols has enabled the production of BCP intermediates on a kilogram scale. For instance, the photochemical addition of propellane to diacetyl in a flow system can produce approximately 1 kg of the resulting diketone intermediate within a single day. nih.govacs.orgnih.gov This diketone is then converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via a haloform reaction in a batch process, which has been successfully performed on a 500 g scale. nih.govacs.org These scalable methods have made BCP-containing building blocks more accessible for drug discovery programs. chemrxiv.org
| Starting Materials | Reaction Type | Product | Scale | Throughput | Reference |
| [1.1.1]Propellane, Diacetyl | Photochemical Flow Reaction | 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | Kilogram | ~1 kg in 6 hours | nih.govacs.orgsmolecule.com |
| 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | Haloform Reaction (Batch) | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Multigram | 500 g scale | nih.govacs.org |
Derivatization Strategies for BCPCA
Bicyclo[1.1.1]pentane-1-carboxylic acid and its parent diacid are versatile starting materials for the synthesis of a wide array of functionalized BCPs. The ability to modify the bridgehead positions allows for the introduction of diverse chemical moieties.
Functionalization of Bridgehead Positions (C1, C3)
The C1 and C3 bridgehead positions of the bicyclo[1.1.1]pentane system are the primary sites for functionalization. researchgate.net The synthesis of BCPs often relies on the stepwise modification of carboxylic acid groups located at these positions. nih.gov
Conversion of Carboxylic Groups to Diverse Building Blocks (Alcohols, Amines, etc.)
The carboxylic acid groups of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid can be readily transformed into a variety of other functional groups, creating a library of valuable building blocks for medicinal chemistry. nih.govnih.gov Standard chemical transformations can be employed to convert the carboxylic acids into alcohols, amines, amino acids, and trifluoroborates, among other derivatives. nih.govnih.govresearchgate.net For example, Curtius rearrangement of the carboxylic acids can provide access to unique BCP amines. chemrxiv.org These derivatization strategies are crucial for exploring the structure-activity relationships of BCP-containing drug candidates.
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, providing a direct route to arylated BCP structures. nih.govrsc.org These methods are attractive for late-stage functionalization in drug discovery programs. nih.gov
One notable strategy involves the nickel-catalyzed decarboxylative cross-coupling of BCP-derived redox-active esters (RAEs) with (hetero)aryl bromides. nih.gov This photochemical approach avoids the need for pre-formed organometallic reagents or expensive transition-metal photoredox catalysts. nih.gov The process is enabled by the formation of a photoactive electron donor–acceptor (EDA) complex, which facilitates the generation of BCP radicals for subsequent coupling. nih.gov The use of readily available BCP carboxylic acids to generate bench-stable RAEs enhances the practicality of this method. nih.gov
Iron-catalyzed Kumada cross-coupling has also been successfully applied to bridgehead BCP iodides. acs.org This method utilizes a simple Fe(acac)₃/TMEDA catalyst system to couple BCP iodides with various aryl and heteroaryl Grignard reagents, typically reaching completion within an hour at room temperature. acs.org Palladium-catalyzed cross-coupling reactions have also been explored for forging BCP-aryl bonds. nih.gov
A three-component radical cross-coupling reaction using both photoredox and copper catalysis has been developed to produce alkyl-alkynyl-substituted BCP derivatives. chemistryviews.org In this process, a BCP radical, generated from the addition of an alkyl radical to [1.1.1]propellane, is trapped by an acetylide-ligated copper complex to form the desired product under mild conditions. chemistryviews.org
| BCP Substrate | Coupling Partner | Catalyst/Conditions | Reaction Type | Reference |
|---|---|---|---|---|
| BCP Redox-Active Ester | (Hetero)aryl bromides | Ni-catalyzed, photochemical EDA complex | Decarboxylative C(sp³)–C(sp²) Coupling | nih.gov |
| BCP Iodide | Aryl/Heteroaryl Grignard Reagents | Fe(acac)₃/TMEDA | Kumada Coupling | acs.org |
| [1.1.1]propellane + Carboxylic Acid | Alkynes | Ir(ppy)₃ (photocatalyst), Cu(acac)₂ | Three-Component Alkyl Alkynylation | chemistryviews.org |
Functionalization of Bridge Positions (C2)
While the functionalization of the tertiary bridgehead positions (C1 and C3) of the BCP core is well-established, derivatization of the secondary bridge positions (C2) remains a more challenging and emerging field. nih.govresearchgate.net Accessing this "2-substituted" chemical space is crucial as these analogues can serve as replacements for ortho- or meta-substituted arene rings, offering novel vectors for ligand-target interactions in drug discovery. nih.govresearchgate.net
Current strategies often suffer from long, non-modular sequences that require the installation of the desired substituent before the construction of the BCP core. nih.gov Therefore, methods that allow for the late-stage functionalization of the C2 position are highly sought after. nih.gov
Direct C-H Functionalization Strategies
Directly transforming the strong, inert C-H bonds at the C2 bridge position presents a streamlined route to 2-substituted BCPs. nih.gov However, this approach is challenging; for instance, attempts at direct C-H oxidation at the bridge using persulfate salts have proven unsuccessful. nih.govresearchgate.net
A significant advancement is a linchpin strategy that proceeds via a radical C-H abstraction of the BCP core. nih.gov This method allows for the rapid, one-pot synthesis of novel 2-substituted BCP intermediates that possess orthogonal functional handles, which can then be diversified using photoredox catalysis to access a library of previously inaccessible 1,2-disubstituted BCPs. nih.gov Another innovative approach involves a programmable bis-functionalization of BCP bis-boronates. nih.gov This strategy leverages the inherent chemoselectivity of the bis-boronate substrate, enabling selective activation and functionalization of the bridgehead (C3) boronic pinacol (B44631) ester (Bpin) while leaving the C2-Bpin moiety intact for subsequent derivatization. nih.gov This sequential process provides access to C1, C2-disubstituted and C1, C2, C3-trisubstituted BCPs. nih.gov
Decarboxylative Transformations
Decarboxylative reactions starting from BCP carboxylic acids or their derivatives represent a key strategy for introducing functionality at the bridge positions. These methods generate BCP bridge radicals, which are kinetically stable and serve as valuable divergent intermediates. rscbmcs.orgchemrxiv.org
Nickel-catalyzed protocols have been developed for the decarboxylative coupling of BCP-derived redox-active esters. nih.gov This transformation forges C(sp³)–C(sp²) bonds under photochemical conditions, linking the BCP core to various (hetero)aryl groups. nih.gov The process relies on generating BCP radicals through single-electron reduction of BCP–N-(acyloxy)phthalimide RAEs, which are stable solids easily prepared from the parent carboxylic acids. nih.gov
Bridge Heteroarylation via Photochemical Minisci Reaction
A direct and operationally simple method for C2 functionalization is the decarboxylative Minisci heteroarylation. strath.ac.ukacs.org In a photocatalyst-free process, free carboxylic acids at the BCP bridge position can be directly coupled with a range of non-prefunctionalized heteroarenes. chemrxiv.orgstrath.ac.ukacs.org The reaction is typically activated by a hypervalent iodine reagent and proceeds under photochemical conditions. chemrxiv.org
This methodology provides access to rare polysubstituted BCP derivatives in synthetically useful yields. strath.ac.ukacs.org An organocatalyzed photo-Minisci reaction has also been developed, coupling redox-active BCP esters with heteroarene acceptors under mild conditions. nih.gov The reaction stoichiometry is noteworthy, as it often uses the BCP carboxylic acid as the limiting reagent, which is advantageous when working with complex or valuable BCP scaffolds. chemrxiv.org
| BCP Substrate | Heteroarene Coupling Partner | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| BCP-2-carboxylic acid | Lepidine (4-methylquinoline) | Hypervalent iodine activation, photochemical | Direct coupling of free carboxylic acid | chemrxiv.org |
| BCP-2-carboxylic acid | Various non-prefunctionalized heteroarenes | Photocatalyst-free, hypervalent iodine | Operationally simple process | strath.ac.uk, acs.org |
| BCP Redox-Active Ester | Heteroarene acceptors | Organocatalyzed, photochemical | Mild conditions | nih.gov |
Stereoselective Synthesis of BCPCA Analogues
The synthesis of BCPs containing a proximal stereocenter is crucial for expanding the three-dimensional chemical space available for drug design. nsf.govresearchgate.net However, generating such chiral BCPs has traditionally required the use of stoichiometric chiral auxiliaries. nsf.govresearcher.life
Catalytic asymmetric transformations provide a more elegant and efficient solution. One innovative strategy is the enantioselective C-H functionalization of BCPs through intermolecular sp³ C-H insertion reactions. nsf.govresearcher.life Using a chiral dirhodium complex, such as Rh₂(TCPTAD)₄, as a catalyst, new C-C bonds can be forged at the tertiary (bridgehead) position of various BCPs by reacting them with donor/acceptor diazo compounds. researchgate.netresearcher.life This method provides access to enantioenriched, substituted BCPs while maintaining the integrity of the strained carbocyclic framework. nsf.govresearchgate.net
Another established approach for obtaining enantioenriched BCP-α-amino acids involves a chiral resolution strategy. rsc.org Additionally, protocols using chiral oxazolidinones as auxiliaries have been reported for synthesizing chiral BCPs with an adjacent stereocenter. rsc.org These stereoselective methods are invaluable for systematically exploring the structure-activity relationships of chiral BCP-containing drug candidates.
Reactivity and Reaction Mechanisms of Bicyclo 1.1.1 Pentane 1 Carboxylic Acid
Radical Chemistry of BCP Derivatives
The formation of bridgehead bicyclo[1.1.1]pentyl (BCP) radicals is a key transformation, enabling the synthesis of a wide array of functionalized BCPs. nih.govthieme-connect.com These radical intermediates are readily accessible from various precursors and participate in numerous synthetically useful reactions. nih.gov
BCP radicals are typically generated through the addition of other radical species to [1.1.1]propellane, the highly strained precursor to the BCP core. escholarship.org This process involves the cleavage of the central, highly reactive C1–C3 bond of propellane. researchgate.net For instance, radicals derived from carboxylic acids or organohalides can add to [1.1.1]propellane to produce the corresponding BCP radical. nih.gov Photoredox catalysis is a common and mild method for generating the initial radicals that add to propellane. acs.org
Once formed, the BCP radical exhibits notable stability. Unlike many other radicals, the parent BCP radical is extremely reluctant to undergo ring-opening, with a calculated energy barrier of at least 26 kcal/mol. acs.org This inherent stability allows the BCP radical to persist long enough to be trapped by other reagents in multicomponent reactions. chemistryviews.org The stability of the BCP radical is a crucial aspect of its chemistry, enabling its participation in a variety of synthetic transformations without undergoing undesired rearrangements. acs.org
The stable BCP radicals are excellent partners in a variety of radical cross-coupling reactions, which allow for the formation of C-C, C-N, C-B, C-S, and C-Si bonds. nih.gov These reactions can be facilitated by various catalytic systems, including metal catalysis, photocatalysis, and dual metal-photoredox catalysis. nih.govchemistryviews.org
A prevalent strategy involves a three-component reaction where an initial radical adds to [1.1.1]propellane to form a BCP radical, which is then trapped by a third component. chemistryviews.org For example, a reaction involving an alkyl radical (generated from a carboxylic acid), [1.1.1]propellane, and an alkyne can yield alkyl-alkynyl-substituted BCPs through a synergistic photoredox and copper catalysis mechanism. chemistryviews.org In this process, the BCP radical is trapped by an acetylide-ligated copper complex, followed by reductive elimination to form the final product. chemistryviews.org
Another important application is the iron-catalyzed multicomponent radical cross-coupling of (fluoro)alkyl halides, [1.1.1]propellane, and Grignard reagents to access diverse 1,3-disubstituted BCP-aryl compounds. chemrxiv.org This method highlights the versatility of BCP radicals in forming multiple bonds in a single operation. chemrxiv.org
Anionic Reactivity of BCP Species
While radical pathways are more common, the generation of BCP anions is also a viable strategy for functionalization. acs.org BCP anions can be formed by the addition of nucleophiles, such as organometallics or 2-azaallyl anions, to [1.1.1]propellane. researchgate.netupenn.edu These reactions typically proceed at room temperature and tolerate a broad range of substrates. researchgate.net
The resulting BCP carbanion intermediate can then be trapped by various electrophiles. upenn.edu For instance, quenching with a proton source leads to monosubstituted BCPs, while reaction with other electrophiles like boronic esters can produce 1,3-difunctionalized BCPs. acs.orgupenn.edu The development of these anionic addition reactions has provided access to BCP derivatives, such as BCP benzylamines, that are valuable in medicinal chemistry. researchgate.netupenn.edu
Electrophilic Activation and Challenges
In stark contrast to its reactivity with radicals and anions, the reaction of [1.1.1]propellane with electrophiles is considerably more challenging. nih.govresearchgate.net The primary difficulty lies in the facile decomposition of the resulting BCP cation. nih.govresearchgate.net This instability has severely limited the use of electrophilic activation as a synthetic strategy. nih.govresearchgate.net
However, recent advancements have shown that electrophilic activation can be achieved under specific conditions. One successful approach involves the activation of [1.1.1]propellane within a halogen bond complex. nih.govresearchgate.net This strategy enables the reaction of propellane with even electron-neutral nucleophiles, such as anilines and azoles, to furnish nitrogen-substituted BCPs. nih.gov Computational studies suggest that the halogen bonding interaction promotes the nucleophilic attack without destabilizing the BCP cage. nih.govresearchgate.net Another method involves the iodo-sulfenylation of [1.1.1]propellane with heterocyclic thiols, promoted by reagents like N-iodosuccinimide (NIS), which proceeds through an electrophilic activation mechanism. liverpool.ac.uk
Acid-Base Properties and Substituent Effects
The carboxylic acid functional group in Bicyclo[1.1.1]pentane-1-carboxylic acid allows it to participate in typical acid-base reactions. cymitquimica.com The acidity of this compound and its derivatives is influenced by the electronic properties of substituents on the BCP cage. researchgate.net
The rigid structure of the BCP core makes it an excellent platform for studying through-bond and through-space electronic effects. Theoretical calculations and experimental gas-phase acidity measurements of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids have shown a clear dependence on the polar field effects of the substituents. acs.orgnih.gov
The acidities of 3-substituted BCP-1-carboxylic acids show a linear correlation with the C-X bond dipoles, which is indicative of a field effect. researchgate.net The substituent's influence on the acidity is transmitted through the rigid cage, and the magnitude of this effect is related to the distance between the substituent and the carboxylic acid group. researchgate.net For instance, the effect of a substituent at the 3-position on the acidity of the carboxylic acid at the 1-position is more pronounced than in the analogous bicyclo[2.2.2]octane system due to the shorter bridgehead-to-bridgehead distance in the BCP ring. researchgate.net
Correlation with Experimental Gas-Phase Acidities
The gas-phase acidity of this compound and its derivatives provides a fundamental measure of their intrinsic acidic strength, free from solvent effects. Experimental determinations of these values have been crucial for validating theoretical models and understanding the transmission of substituent effects through the rigid cage structure. acs.orgacs.org High-level ab initio calculations, particularly at the MP2/6-311++G** theoretical level, have been employed to predict these acidities, and subsequent experimental work has confirmed the accuracy of these computational approaches. nih.gov
Detailed studies have reported the experimental gas-phase acidities for a series of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids. acs.orgnih.gov These experimental values show a strong correlation and good agreement with the acidities calculated at the MP2/6-311++G//B3LYP/6-311+G level. acs.orgacs.orgnih.gov This agreement substantiates the reliability of the computational methods for this class of compounds. nih.gov
The research highlights that the acidity of these compounds is significantly influenced by substituents at the 3-position. The observed trends point clearly to polar field effects as the primary mechanism for the transmission of electronic effects from the substituent to the carboxylic acid group. acs.orgacs.orgnih.gov Unlike aromatic systems where resonance effects can dominate, the rigid, saturated framework of the bicyclo[1.1.1]pentane cage ensures that substituent effects are transmitted primarily through space. acs.org The acidities of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids have been shown to be linearly related to the C-X bond dipoles of the substituent group. nih.govresearchgate.net
The excellent correlation between experimental and calculated data allows for a predictive understanding of how modifications to the bicyclo[1.1.1]pentane core will impact its acidic properties.
Research Findings: Experimental vs. Calculated Gas-Phase Acidities
The following table presents a comparison of experimental gas-phase acidity values (ΔGacid) with those calculated at a high level of theory for various 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids. The strong agreement validates the computational models used.
| Substituent (X) | Experimental ΔGacid (kcal/mol) | Calculated ΔGacid (kcal/mol) |
|---|---|---|
| H | 336.5 | 336.1 |
| NO₂ | 320.1 | 319.9 |
| CN | 322.2 | 322.2 |
| CF₃ | 324.9 | 324.9 |
| F | 328.7 | 329.1 |
| Cl | 328.7 | 328.8 |
| Br | 329.3 | 329.1 |
| CH₃ | 337.6 | 337.1 |
Data sourced from studies on polar substituent effects in the bicyclo[1.1.1]pentane ring system. acs.orgnih.gov
Computational and Theoretical Studies of Bcpca
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic characteristics of BCPCA.
Electron Density Distribution Analysis (Quantum Theory of Atoms in Molecules)The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution within a molecule, offering deep insights into chemical bonding and substituent effects.researchgate.netStudies on derivatives of BCPCA have used QTAIM to investigate the nature of the inductive effect.researchgate.netThis analysis reveals that the effect of a substituent propagates through the rigid cage not by a simple shift in electron density, but by manipulating the atomic dipole moments of the atoms in the framework.researchgate.netThe substituent's dipole moment influences the dipoles of adjacent atoms, a process that continues through the cage to the carboxylic acid group.researchgate.netMolecular electrostatic potential (MEP) maps, derived from electron density calculations, visually represent the electron-rich and electron-poor regions of the molecule, which is crucial for understanding non-covalent interactions.nih.gov
The table below summarizes key parameters obtained from QTAIM analyses of substituted BCPCA systems.
| Parameter | Description | Significance |
| Atomic Charge | The net charge assigned to an individual atom within the molecule. | Reveals how electron density is distributed among atoms. |
| Atomic Dipole Moment | A measure of the asymmetry of the electron density within an atomic basin. | Key to understanding how substituent effects propagate through the BCP cage. researchgate.net |
| Bond Critical Point (BCP) | A point between two bonded atoms where the electron density is at a minimum along the bond path. | The value of the electron density at the BCP indicates the strength and nature of the chemical bond. |
Conformational Analysis and Strain Energy Considerations
The Bicyclo[1.1.1]pentane core is characterized by its exceptional rigidity and significant ring strain. Computational studies confirm that substituents attached to the bridgehead carbons do little to alter the core's conformation due to its inherent stiffness. This rigidity is a key feature in its use as a molecular scaffold, as it locks substituents into well-defined spatial orientations.
The high degree of strain in the BCP cage is a result of its three eclipsed ethano bridges. This strain energy has been computationally estimated to be approximately 66-68 kcal/mol. While this high strain energy suggests potential instability, the BCP core is kinetically stable. Further computational studies on chlorinated BCP dicarboxylic acids show that the strain energy increases dramatically with successive chlorination, which is attributed to the non-bonded repulsions between chlorine atoms. researchgate.net
The following table displays the calculated relative strain energies for chlorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids, demonstrating the impact of substitution on the cage's energetic profile. researchgate.net
| Compound | Relative Strain Energy (kcal/mol) |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 0.00 |
| Monochloro- | 4.3 |
| Dichloro- (gem) | 10.3 |
| Dichloro- (cis) | 12.3 |
| Dichloro- (trans) | 10.6 |
| Trichloro- | 20.0 |
| Tetrachloro- | 31.7 |
Prediction of Reactivity and Selectivity
Computational methods are highly effective in predicting the reactivity of BCPCA and its derivatives, particularly their acidity. The acidities of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids have been calculated at various levels of theory, including MP2/6-311++G** and B3LYP/6-31+G*. acs.orgresearchgate.net These calculations show good agreement with experimental gas-phase acidities. acs.orgresearchgate.net
Theoretical models demonstrate that the acidity of these compounds is linearly dependent on the C-X bond dipoles, indicating that polar field effects are the primary origin of the relative acidities. acs.orgresearchgate.net The rigid BCP framework effectively transmits these electrostatic effects from a substituent at the C3 position to the carboxylic acid at the C1 position, with a negligible effect on the electron density at the bridgehead carbon itself. researchgate.net The calculated acidities for 3-substituted BCPCA show a stronger response to substituents compared to 4-substituted bicyclo[2.2.2]octanecarboxylic acids, a phenomenon attributed to the shorter distance between bridgehead carbons in the BCP system. researchgate.net
Computational Bioisosterism Studies
A major focus of computational studies on BCP derivatives is their role as bioisosteres, particularly as saturated replacements for aromatic rings in medicinal chemistry. researchgate.net
Applications of Bicyclo 1.1.1 Pentane 1 Carboxylic Acid in Advanced Research
Medicinal Chemistry Applications
In medicinal chemistry, the BCP motif is primarily utilized as a bioisostere, a chemical substituent that can replace another group in a drug molecule without significantly altering its biological activity, yet improving its physicochemical or pharmacokinetic properties. nih.govthieme-connect.com This strategy is a key part of the "escape from flatland" concept in drug design, which advocates for moving away from flat, aromatic structures towards more three-dimensional molecules to improve properties like solubility and metabolic stability. nih.govacs.orgnih.gov
The BCP scaffold has proven to be a versatile non-classical bioisostere for several common chemical moieties found in drug candidates. nih.govthieme-connect.comacs.org Its rigid structure provides a fixed orientation for substituents, which can be crucial for precise interactions with biological targets. bldpharm.com
The most prominent application of the BCP core is as a saturated, three-dimensional substitute for a 1,4-disubstituted (para-substituted) benzene (B151609) ring. nih.govacs.org The BCP cage mimics the geometry of a para-substituted arene, with its bridgehead substituents replicating the linear 180° exit vector, although with a slightly shorter separation distance of about 1.85 Å compared to 2.79 Å for a phenyl ring. nih.govacs.orgpharmablock.com This structural mimicry allows the BCP group to maintain the necessary spatial arrangement of functional groups for biological activity. bldpharm.com
Replacing aromatic rings with saturated bioisosteres like BCP can lead to significant improvements in physicochemical properties. acs.orgnih.govnih.gov A groundbreaking example was the replacement of a para-substituted fluorophenyl ring in a γ-secretase inhibitor (BMS-708,163) with a BCP moiety. acs.orgnih.gov The resulting compound was not only an equipotent enzyme inhibitor but also demonstrated substantial enhancements in aqueous solubility and passive permeability. nih.gov This modification translated to superior oral absorption characteristics in preclinical models. nih.gov Similarly, in the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, substituting a central phenyl ring with a BCP core effectively addressed issues of metabolic instability. researchgate.netnih.gov
| Drug Candidate Class | Original Moiety | Bioisosteric Replacement | Key Outcome | Reference |
|---|---|---|---|---|
| γ-Secretase Inhibitor | para-Substituted Fluorophenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Maintained potency, significantly improved solubility and permeability. nih.gov | nih.gov |
| IDO1 Inhibitor | Benzamide Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Circumvented amide hydrolysis, improving metabolic stability. researchgate.netnih.gov | researchgate.netnih.gov |
| Metabotropic Glutamate Receptor (mGluR1) Antagonist | (S)-(4-carboxyphenyl)glycine | (S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)-glycine | Demonstrated selective and potent activity, pioneering the BCP-as-arene concept. nih.govacs.org | nih.govacs.org |
Beyond serving as a phenyl ring mimic, the BCP scaffold is also employed as a bioisostere for internal alkynes and tert-butyl groups. nih.govacs.orgresearchgate.net When replacing an alkyne, the BCP core provides a rigid, linear spacer but with a lengthened separation between substituents. nih.govacs.org
The substitution for tert-butyl groups is particularly advantageous for mitigating metabolic liabilities. pharmablock.com Tert-butyl groups can be susceptible to oxidative metabolism, and their high lipophilicity can be undesirable. The BCP moiety offers a similarly sterically demanding, three-dimensional shape while being more metabolically robust and less lipophilic. pharmablock.comthieme-connect.com
A significant advantage of using the BCP scaffold is the enhancement of metabolic stability. nih.govacs.orgnih.govthieme-connect.com The high ring strain energy of the BCP cage (around 66.6 kcal mol⁻¹) results in strong C-H bonds that are resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. nih.govacs.orgresearchgate.net While chemically strained, the BCP core is kinetically inert towards ring-opening reactions under physiological conditions. nih.gov
Drug candidates containing multiple aromatic rings often suffer from poor aqueous solubility due to the lipophilic nature of the rings and strong crystal packing forces driven by π-π stacking. acs.orgnih.gov Replacing a flat phenyl ring with the non-planar, sp³-rich BCP scaffold disrupts these packing forces and reduces lipophilicity, generally leading to improved solubility. nih.govacs.orgnih.govpharmablock.comthieme-connect.com
Research findings consistently demonstrate this benefit. In the case of the γ-secretase inhibitor, the BCP analogue showed significant improvements in aqueous solubility compared to its fluorophenyl counterpart. nih.gov A systematic study using model amides confirmed this trend: replacing a benzene ring with a BCP core increased water solubility by nearly fourfold (from 104 µM to 370 µM). chemrxiv.org This enhancement in solubility is a critical factor in improving a drug's oral bioavailability. pharmablock.com
| Compound Comparison | Core Moiety | Aqueous Solubility (µM) | Lipophilicity (logD at pH 7.4) | Reference |
|---|---|---|---|---|
| Model Amide 1 | Benzene | 104 | 3.6 | chemrxiv.org |
| Model Amide 2 | Bicyclo[1.1.1]pentane | 370 | 3.4 | chemrxiv.org |
Impact on Pharmacokinetic and Pharmacodynamic Properties
Modulation of Potency and Target Selectivity
The incorporation of the bicyclo[1.1.1]pentane (BCP) motif, often as a bioisosteric replacement for a para-substituted phenyl ring, can significantly modulate the potency and selectivity of bioactive compounds. iris-biotech.de This is achieved by altering the molecule's orientation within a target's binding pocket without fundamentally changing the exit vectors of the substituents, a feature critical for maintaining biological activity. acs.org
A prominent example is the modification of the γ-secretase inhibitor BMS-708,163. researchgate.net Replacing the central fluorophenyl ring with a BCP core resulted in an equipotent enzyme inhibitor but with marked improvements in physicochemical properties. researchgate.net Similarly, when a BCP moiety was substituted for a phenyl ring in a Lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor, high potency was maintained. nih.gov X-ray crystallography confirmed that the BCP analogue adopted a similar binding mode to the original compound. nih.gov
In the development of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a central phenyl ring with a BCP scaffold effectively mitigated metabolic instability related to amide hydrolysis with only a minimal loss in potency. nih.govresearchgate.net The BCP-containing analogue of the rheumatoid arthritis drug leflunomide (B1674699) also demonstrated markedly improved metabolic stability and a longer half-life in both rat and human liver microsomes compared to the parent drug. nih.gov In another instance, a BCP analogue of the drug bosentan (B193191) showed a significant increase in activity, indicated by a large decrease in the IC50 value for the human endothelin receptor subtype B. acs.org
These examples highlight the utility of the BCP scaffold as a strategic tool for fine-tuning a drug candidate's interaction with its target, often leading to an optimized balance of potency, selectivity, and pharmacokinetic properties. researchgate.net
| Parent Compound Class | Target | Modification | Effect on Potency/Selectivity | Reference |
|---|---|---|---|---|
| γ-Secretase Inhibitor (BMS-708,163) | γ-Secretase | p-Fluorophenyl ring replaced by BCP | Equipotent enzyme inhibition | researchgate.net |
| LpPLA2 Inhibitor | LpPLA2 | Phenyl ring replaced by BCP | High potency maintained (pIC50 10.2) | nih.gov |
| IDO1 Inhibitor | IDO1 | Central phenyl ring replaced by BCP | Minimal loss in potency, improved metabolic stability | nih.gov |
| Leflunomide Analogue | Dihydroorotate dehydrogenase | Aromatic ring replaced by BCP | Improved metabolic stability | nih.gov |
| Bosentan Analogue | Endothelin Receptor Subtype B | Aromatic ring replaced by BCP | Significant increase in activity (lower IC50) | acs.org |
Development of BCP-Containing Drug Analogues
The development of drug analogues containing the bicyclo[1.1.1]pentane (BCP) core is a prominent strategy in modern medicinal chemistry aimed at overcoming the limitations of aromatic ring-containing compounds. nih.goviris-biotech.de Phenyl rings, while ubiquitous in pharmaceuticals, can be liabilities, contributing to poor solubility, rapid metabolic breakdown, and off-target effects. thieme-connect.comiris-biotech.de The BCP motif, as a saturated, three-dimensional bioisostere, offers a solution to these challenges. pharmablock.comresearchgate.net
Replacing an aromatic ring with a BCP scaffold can significantly enhance key pharmacokinetic properties. nih.gov Key improvements observed across various drug classes include:
Enhanced Solubility : The non-planar, sp³-rich nature of the BCP core disrupts crystal packing and increases aqueous solubility compared to flat aromatic systems. bldpharm.comresearchgate.net
Improved Metabolic Stability : The saturated carbon atoms of the BCP ring are more resistant to metabolic enzymes like Cytochrome P450, reducing metabolic breakdown and increasing the drug's half-life. bldpharm.comnih.gov
Increased Permeability : The BCP moiety can improve passive membrane permeability, leading to better oral absorption. researchgate.net
Reduced Non-specific Binding : By increasing the fraction of sp³-hybridized carbons (Fsp³), the BCP group can lower the compound's tendency for non-specific binding to proteins. bldpharm.com
A landmark case was Pfizer's replacement of a benzene ring in the γ-secretase inhibitor BMS-708,163 with a BCP group, which led to significant enhancements in solubility, cell membrane permeability, and metabolic stability while preserving the compound's activity. bldpharm.comresearchgate.net Following this success, the synthesis of BCP analogues for numerous drugs, including leflunomide, indoprofen, gemfibrozil, and resveratrol, has been reported, often demonstrating superior drug-like properties. nih.goviris-biotech.denih.gov
| Drug Analogue | Original Moiety | Property Improved by BCP Substitution | Reference |
|---|---|---|---|
| γ-Secretase Inhibitor | p-Fluorophenyl | Aqueous solubility, passive permeability, oral absorption | researchgate.net |
| LpPLA2 Inhibitor | Phenyl | Positively impacted physicochemical profile | nih.gov |
| IDO1 Inhibitor | Phenyl | Metabolic stability (circumvented amide hydrolysis) | nih.gov |
| Leflunomide | Aromatic Ring | Metabolic stability (longer half-life) | nih.gov |
| Resveratrol | Phenyl | Demonstrated usefulness of BCP substitution | iris-biotech.de |
Use in Fragment-Based Drug Discovery
The unique structural and physicochemical properties of the bicyclo[1.1.1]pentane (BCP) core make it a valuable motif for fragment-based drug discovery (FBDD). FBDD relies on identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target, which are then optimized into more potent leads. The BCP scaffold offers a rigid, three-dimensional starting point that can explore chemical space more effectively than traditional flat aromatic fragments. acs.org
The application of BCP fragments is seen as a promising direction for future drug discovery research. acs.org Engineered enzymes, such as P450BM3, have been used for the selective C–H hydroxylation of BCP amine derivatives. ox.ac.uk This process generates valuable bifunctional intermediates that can be used as fragment molecules in FBDD, providing a direct route to chiral BCP bioisosteres for medicinal chemistry applications. ox.ac.uk The use of BCP-based fragments allows for the construction of novel chemical entities with improved pharmacokinetic profiles from the earliest stages of the discovery process. acs.org
Incorporation into Peptides and Amino Acid Analogues
Bicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives are utilized to synthesize novel, rigid amino acid analogues that can be incorporated into peptides. lookchem.comrsc.org These BCP-containing amino acids, such as 3-aminothis compound, serve as constrained mimics of natural amino acids like γ-aminobutyric acid (GABA). lookchem.comresearchgate.net The rigidity of the BCP scaffold imparts conformational constraints on the peptide backbone, which can lead to enhanced biological activity, selectivity, and stability.
Researchers have successfully synthesized lipophilic chiral amino acids bearing the BCP moiety and incorporated them into both linear and cyclic hexapeptides using solid-phase peptide synthesis. rsc.orgrsc.org For example, in a series of antimicrobial peptides of the sequence Arg-Arg-Xaa-Yaa-Arg-Phe, tryptophan residues were replaced with a BCP-containing amino acid. rsc.orgrsc.org The resulting peptide analogues were then evaluated for their antimicrobial and hemolytic activity. rsc.orgrsc.org This approach allows for the systematic modification of peptide structure to probe structure-activity relationships and to develop new peptide-based therapeutics with improved properties. lookchem.com
Materials Science Applications
Beyond its role in medicinal chemistry, the rigid, linear, and non-conjugated structure of 1,3-disubstituted bicyclo[1.1.1]pentane makes it a valuable building block in materials science. researchgate.netacs.org Its well-defined geometry allows for the precise spatial arrangement of functional groups, a key requirement in the design of advanced materials. acs.org The BCP cage acts as a robust, rectilinear linker, providing an alternative to traditional aromatic or aliphatic chains in the construction of complex molecular architectures and polymers. core.ac.uk
Rigid Linear Linkers for Molecular Architectures
The 1,3-disubstituted bicyclo[1.1.1]pentane unit, derived from precursors like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, functions as an excellent rigid linear linker for creating sophisticated molecular architectures. acs.orgbldpharm.com Its geometry perfectly replicates the 180° exit vector of a para-substituted arene, but with a shorter distance between substituents (approximately 1.85 Å for BCP vs. 2.79 Å for a p-phenyl group). pharmablock.comacs.org This predictable and rigid structure is highly desirable for applications where precise control over the distance and orientation of functional components is critical. acs.org
These BCP-based linkers are useful mimics of classic benzene moieties in materials science and can be employed to arrange various functionalities in a defined spatial manner. acs.org This has led to their use in constructing molecular rods and other supramolecular structures. nih.gov While other rigid linkers like bicyclo[2.2.2]octane and cubane (B1203433) exist, BCPs are often more synthetically accessible and can impart different physicochemical properties to the final assembly. acs.orgacs.org
Applications in Polymer Chemistry
The incorporation of the bicyclo[1.1.1]pentane (BCP) moiety into polymer backbones has been explored as a method to create materials with novel properties. researchgate.net The rigid BCP unit influences the polymer's thermal stability, crystallinity, and morphology. researchgate.net
Using acyclic diene metathesis (ADMET) polymerization, researchers have synthesized precision polymers, such as poly(1,3‐bicyclo[1.1.1]pentane alkylene)s, where BCP units are placed at regular intervals along the polyethylene (B3416737) chain. researchgate.net These BCP-containing polymers exhibit higher thermal stability than linear polyethylene. researchgate.net The BCP moiety can act as a "defect" that disrupts the polyethylene crystal structure, thereby decreasing the melting temperature. researchgate.net However, incorporating a pharmablock.comstaffane unit, which consists of two joined BCP cages, can lead to the formation of a new crystalline morphology altogether. researchgate.net Additionally, liquid-crystalline polymers have been created that feature the BCP cage within their backbone, demonstrating the versatility of this structural unit in polymer design. acs.org The polymerization of [1.1.1]propellane itself can produce poly[1.1.1]propellanes, which are rigid-rod polymers consisting of repeating BCP units. google.com
Click Chemistry Building Blocks
The rigid, three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) scaffold has made it a subject of significant interest in medicinal and materials chemistry. Derived from this compound, BCP-based azides and alkynes have emerged as valuable building blocks for "click" chemistry, a set of biocompatible and efficient reactions for molecular assembly. These building blocks serve as non-classical bioisosteres for linear motifs like alkynes and para-substituted phenyl rings, offering improvements in physicochemical properties such as solubility and metabolic stability. enamine.netresearchgate.netacs.orgacs.orgsemanticscholar.org
The synthesis of BCP-derived azides and terminal alkynes typically commences from readily available synthetic intermediates, including the corresponding carboxylic acids. enamine.netresearchgate.net These functionalized BCPs are designed to be reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.
BCP-Derived Azides: The primary route for the synthesis of 1-azidobicyclo[1.1.1]pentanes involves a copper-catalyzed diazo-transfer reaction. enamine.netresearchgate.net This key step often utilizes imidazole-1-sulfonyl azide (B81097) as the azide source. The reaction efficiently converts a primary amine, which can be derived from this compound via a Curtius rearrangement, into the corresponding azide. Another strategy involves the azidoheteroarylation of [1.1.1]propellane, which allows for the direct installation of an azide group onto the BCP framework under mild, metal-free conditions. rsc.org
BCP-Derived Alkynes: For the preparation of BCP-substituted terminal alkynes, the Seyferth–Gilbert homologation is a commonly employed and reliable method. enamine.netresearchgate.net This reaction utilizes the Ohira–Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) to convert a BCP-aldehyde, accessible from the parent carboxylic acid, into a terminal alkyne. This transformation provides the necessary functionality for subsequent click reactions.
The following table summarizes the key synthetic methods for preparing these BCP-derived click chemistry building blocks.
| Derivative | Starting Material Precursor | Key Reaction | Key Reagent(s) |
| BCP-Azide | BCP-Amine | Copper-Catalyzed Diazo-Transfer | Imidazole-1-sulfonyl azide |
| BCP-Alkyne | BCP-Aldehyde | Seyferth–Gilbert Homologation | Ohira–Bestmann reagent |
The azide and alkyne-functionalized BCPs are highly effective substrates for click reactions, making them promising building blocks for the rapid and efficient synthesis of diverse molecular entities in combinatorial chemistry and for the modification of biological macromolecules in bioconjugate chemistry. enamine.netresearchgate.netacs.org
Combinatorial Chemistry: The modular nature of click chemistry allows for the straightforward combination of BCP-azides or -alkynes with a variety of complementary building blocks to generate large libraries of novel compounds. enamine.netresearchgate.net The rigidity of the BCP core introduces a well-defined three-dimensional geometry into these libraries, which is advantageous for exploring new chemical space in drug discovery. The resulting 1,2,3-triazole linkage formed during the click reaction is stable and serves as a reliable connection between the BCP core and other molecular fragments. While the potential for creating BCP-focused combinatorial libraries is widely recognized, the primary application has been in the generation of diverse building blocks for drug discovery programs. enamine.netacs.org
Bioconjugate Chemistry: In bioconjugate chemistry, the goal is to covalently link a molecule to a biomolecule, such as a protein or nucleic acid, without disrupting its biological function. The bioorthogonal nature of the click reaction makes BCP-azides and -alkynes particularly suitable for this purpose. enamine.netresearchgate.net These building blocks can be used to introduce the BCP moiety as a rigid scaffold or a phenyl ring bioisostere into peptides and other biomolecules. acs.orgacs.org This can influence the conformation and properties of the resulting bioconjugate. For example, the incorporation of BCPs into peptides can enhance their metabolic stability and cell permeability. The application of these building blocks has been noted in peptide labeling and the functionalization of late-stage intermediates in drug discovery. acs.org
The following table outlines the utility of BCP-derived click chemistry building blocks in these advanced research areas.
| Application Area | Key Feature of BCP Building Block | Advantage in Application |
| Combinatorial Chemistry | Rigid 3D scaffold | Introduction of structural diversity and exploration of new chemical space for drug discovery. |
| Bioconjugate Chemistry | Bioorthogonal reactive handle (azide/alkyne) | Covalent modification of biomolecules under mild conditions with high specificity. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives. The high degree of symmetry in the bicyclo[1.1.1]pentane (BCP) core results in characteristically simple, yet informative, NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectra of 1,3-disubstituted BCPs are notably simple due to the molecular symmetry. The six methylene (B1212753) protons on the cage are chemically equivalent and typically appear as a sharp singlet. The chemical shift of these protons is influenced by the nature of the substituents at the C1 and C3 bridgehead positions. For instance, in bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, the six methylene protons appear as a singlet at approximately 2.14 ppm in DMSO-d₆. rsc.org The acidic protons of the carboxylic acid groups are also observed, often as a broad singlet at a downfield chemical shift (e.g., ~12.50 ppm). rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. For symmetrically 1,3-disubstituted BCPs, three distinct signals are typically observed: one for the two equivalent bridgehead carbons (C1 and C3), one for the three equivalent methylene carbons (C2, C4, C5), and one for the central, "inverted" bridgehead carbon's counterpart, the C3-substituent carbon. The chemical shifts are sensitive to the electronic effects of the substituents. For bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, the signals appear at approximately 170.6 ppm (carboxyl carbons), 51.8 ppm (bridgehead carbons), and 37.2 ppm (methylene carbons) in DMSO-d₆. rsc.org
The table below summarizes representative NMR data for derivatives of this compound, illustrating the influence of substituents on chemical shifts.
| Compound | Solvent | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Reference |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid | DMSO-d₆ | 12.50 (br s, 2H, COOH), 2.14 (s, 6H, CH₂) | 170.6 (C=O), 51.8 (C1/C3), 37.2 (CH₂) | rsc.org |
| 3-(Methoxycarbonyl)this compound | CDCl₃ | 3.68 (s, 3H, OCH₃), 2.31 (s, 6H, CH₂) | 170.3 (C=O), 54.3, 51.9, 45.8, 28.5 | nih.gov |
| 3-Fluorothis compound | CDCl₃ | 11.05 (br s, 1H, COOH), 2.39 (s, 6H, CH₂) | 175.5 (d, J=37 Hz), 74.8 (d, J=329 Hz), 55.7 (d, J=22 Hz), 28.2 (d, J=48 Hz) | nih.gov |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and its analogs. High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is frequently employed to confirm the molecular formula with high accuracy.
For many BCP derivatives, HRMS data is reported as the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For example, the calculated m/z for the protonated form of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (C₇H₈O₄) is 157.0501, with experimental values found to be in close agreement (e.g., 157.0508). rsc.org This level of precision is critical for confirming the identity of newly synthesized compounds.
While detailed fragmentation studies for the parent this compound are not extensively documented in the literature, GC-MS data is available, suggesting that electron ionization (EI) can be used. nih.gov Under EI conditions, fragmentation of the strained BCP core and loss of the carboxylic acid group or related fragments would be expected, providing structural information.
The following table presents HRMS data for several related BCP compounds.
| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid | C₇H₉O₄ | [M+H]⁺ | 157.0501 | 157.0508 | rsc.org |
| 3-Fluorothis compound | C₆H₈FO₂ | [M+H]⁺ | 130.0430 | 130.0432 | nih.gov |
| 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | C₉H₁₃O₂ | [M+H]⁺ | 153.0916 | 153.0910 | rsc.org |
X-ray Crystallography for Solid-State Structure Determination
These studies confirm the highly strained, propeller-like geometry of the BCP core. A key structural parameter is the inter-bridgehead distance (C1-C3), which is typically found to be around 1.85 Å, significantly shorter than a standard C-C bond, highlighting the unique bonding within the cage. The analysis of single-crystal X-ray structures of BCP ketones and other derivatives has revealed the potential for weak non-covalent interactions involving the BCP cage hydrogens in the solid state.
Crystal structure analyses of various BCP derivatives confirm that the rigid framework effectively projects substituents at the bridgehead positions with a defined, linear geometry, which is fundamental to its use as a bioisostere for para-substituted phenyl rings. For instance, the crystal structure of an LpPLA₂ inhibitor containing a BCP moiety confirmed its binding mode within the enzyme's active site.
Vibrational Spectroscopy (IR, Raman)
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by features characteristic of the carboxylic acid group and the hydrocarbon cage. Key expected absorptions include:
A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, typical for hydrogen-bonded carboxylic acids.
A strong C=O (carbonyl) stretching band, generally appearing in the region of 1700–1725 cm⁻¹. The exact position can be influenced by dimerization and the electronic environment.
C-H stretching vibrations of the methylene groups on the BCP cage are expected around 2900-3000 cm⁻¹.
Vibrations corresponding to the BCP cage itself, though often complex, would appear in the fingerprint region (< 1500 cm⁻¹).
For example, the IR spectrum of 3-(pyrazin-2-yl)this compound shows characteristic bands at 2924 cm⁻¹ (C-H stretch) and 1708 cm⁻¹ (C=O stretch). rsc.org
Raman Spectroscopy: While experimental Raman spectra for the carboxylic acid are scarce, studies on the parent hydrocarbon, bicyclo-[1.1.1]-pentane, have been conducted. nih.gov These theoretical and experimental studies identified a particularly strong Raman intensity for the bridgehead C-H stretching mode, distinguishing it from the methylene C-H stretches. nih.gov For the carboxylic acid derivative, Raman spectroscopy would be complementary to IR, particularly for observing the symmetric vibrations of the BCP cage and the C-C bonds, which may be weak in the IR spectrum.
The following table summarizes key IR absorptions for a related BCP derivative.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| 3-(pyrazin-2-yl)this compound | C-H stretch | 2924 | rsc.org |
| C=O stretch | 1708 | rsc.org | |
| C-O stretch / O-H bend | 1359, 1299, 1212 | rsc.org |
Future Directions and Emerging Research Avenues
Exploration of Underexplored Substitution Patterns (e.g., Ortho/Meta-Substituted BCPs)
Historically, research has predominantly focused on 1,3-disubstituted BCPs as mimics for para-substituted arenes. However, there is a growing interest in accessing other substitution patterns to serve as bioisosteres for ortho- and meta-substituted benzene (B151609) rings. The synthesis of 1,2-difunctionalized BCPs has been a significant challenge, but recent breakthroughs are paving the way for their exploration in drug discovery. nsf.govpnas.orgnih.gov
These novel BCPs offer a three-dimensional alternative to flat aromatic systems, which can lead to improved physicochemical properties such as increased solubility and better metabolic stability. pnas.orgdomainex.co.uk The development of versatile synthetic platforms now allows for the creation of 1,2-difunctionalized BCP building blocks with functional handles like alcohols, amines, and carboxylic acids, enabling their incorporation into a wider range of molecules. pnas.orgnih.gov Computational studies have been employed to validate the ortho- or meta-character of these bioisosteres, guiding medicinal chemists in their application. pnas.org
Table 1: Comparison of Physicochemical Properties of Drug Analogues with Arene vs. BCP Bioisosteres
| Drug Analogue | Property | Arene-Containing Compound | BCP-Containing Compound | Reference |
| Telmisartan Analogue | Lipophilicity (clogP) | Higher | Lower | domainex.co.uk |
| Telmisartan Analogue | Aqueous Solubility | Lower | Higher | domainex.co.uk |
| Boscalid Analogue | Lipophilicity (clogP) | Higher | Lower | domainex.co.uk |
| Boscalid Analogue | Aqueous Solubility | Lower | Higher | domainex.co.uk |
This table is interactive and can be sorted by clicking on the column headers.
Integration with Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are becoming increasingly integral to the drug discovery process. nih.govmdpi.com These computational tools can be applied to the design of BCP-containing molecules to predict and optimize their properties. While specific applications to Bicyclo[1.1.1]pentane-1-carboxylic acid are still emerging, the potential is vast.
AI and ML can be utilized to:
Predict physicochemical properties: Algorithms can be trained to predict properties such as solubility, lipophilicity, and metabolic stability for novel BCP analogues, helping to prioritize synthetic targets. researchgate.netresearchgate.netnih.gov
Optimize biological activity: By analyzing structure-activity relationships (SAR) from existing data, machine learning models can suggest modifications to the BCP scaffold or its substituents to enhance potency and selectivity. nih.govacs.orgbldpharm.com
De novo drug design: Generative models can design entirely new BCP-containing molecules with desired property profiles, exploring a much larger chemical space than is possible through traditional methods alone. nih.gov
Predict metabolic fate: Computational models can predict the likely sites of metabolism on a BCP-containing drug candidate, aiding in the design of more metabolically stable compounds. nih.govnih.govmdpi.com
The integration of AI and ML promises to accelerate the design-make-test-analyze cycle for BCP-based drug candidates, leading to the more efficient discovery of new medicines. bldpharm.com
Expanding Applications Beyond Medicinal Chemistry
While medicinal chemistry has been the primary driver of BCP research, the unique properties of the BCP core make it an attractive building block for materials science and polymer chemistry. researchgate.netdiva-portal.orgresearchgate.netnih.gov The rigid, linear nature of the 1,3-disubstituted BCP scaffold makes it an excellent molecular rod. researchgate.netnih.gov
Emerging applications include:
Polymers: Incorporation of BCP units into polymer backbones can influence their thermal and crystallization behavior. researchgate.net For example, polymers containing BCP moieties have shown higher thermal stability than linear polyethylene (B3416737). researchgate.net
Liquid crystals: The rigid BCP cage has been incorporated into the backbone of liquid-crystalline polymers. acs.org
Molecular electronics: BCP units can act as electronically isolating units in molecular wires, interrupting conductivity and serving as organic resistors. diva-portal.org
Star-shaped molecules: BCPs are being explored as cores for the synthesis of star-shaped molecules, which have potential applications in areas such as drug delivery and polymer science. muni.cz
As synthetic methods for BCPs become more accessible, their application in creating novel materials with tailored properties is expected to grow significantly. google.com
Safety Profiles and Thermal Sensitivity of BCP Compounds
As with any highly strained ring system, understanding the safety profile and thermal stability of BCP compounds is of paramount importance, particularly for their large-scale synthesis and application. The BCP core possesses a significant amount of strain energy, which raises concerns about its potential for energetic decomposition. nih.govresearchgate.netpurdue.edu
Recent studies have begun to systematically evaluate the thermal hazards associated with BCP derivatives:
Differential Scanning Calorimetry (DSC): DSC has been used to screen for thermal decomposition hazards. Some BCP compounds have shown high-energy decompositions, indicating a need for careful handling and process safety considerations. purdue.edu
Impact Sensitivity Testing: Studies have shown that some BCP derivatives can be sensitive to impact. nih.govresearchgate.net For instance, iodo-substituted BCPs were found to be more impact-sensitive than their carboxyl- or hydroxymethyl-substituted counterparts. nih.gov
Yoshida Correlation: This computational method is used to predict impact sensitivity and the potential for explosive propagation. Several BCP compounds have flagged as potentially explosive or shock-sensitive based on this correlation. nih.gov
It is important to note that the substituents on the BCP core play a significant role in its thermal stability and sensitivity. nih.gov Continued research in this area is crucial to establish safe handling and processing guidelines for this important class of compounds.
Q & A
Basic: What are the common synthetic routes for bicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives?
Methodological Answer:
The synthesis typically involves functionalizing the bicyclo[1.1.1]pentane core via Friedel-Crafts acylation, radical bromination, or carbene insertion. For example:
- Friedel-Crafts Acylation : React this compound with methoxyacetyl chloride using AlCl₃ as a Lewis acid to introduce acyl groups .
- Radical Bromination : Use N-bromosuccinimide (NBS) and AIBN to brominate 3-methyl derivatives at the tertiary C-H position adjacent to the carboxylic acid .
- Carbene Insertion : Generate the bicyclo[1.1.1]pentane core via carbene insertion into bicyclo[1.1.0]butane intermediates .
Post-functionalization steps (e.g., esterification, hydrogenation) are employed to diversify substituents.
Basic: How can functional groups at the 3-position be modified for diverse derivatives?
Methodological Answer:
Functionalization at the 3-position leverages the strained bicyclic framework:
- Cyano Group Introduction : Use nitrile precursors in SN₂ reactions or via cyanation of bromomethyl intermediates .
- Amino Group Installation : Reduce cyano derivatives (e.g., 3-cyanothis compound) via hydrogenation with Pd/C .
- Halogenation : Bromomethyl derivatives (e.g., 3-(bromomethyl)-) serve as intermediates for nucleophilic substitutions .
Advanced: How does the bicyclo[1.1.1]pentane scaffold act as a bioisostere for aromatic rings in drug design?
Methodological Answer:
The scaffold’s rigidity and reduced π-electron density mimic steric and electronic properties of phenyl rings while improving metabolic stability:
- Validation : Compare pharmacokinetic profiles of bicyclo[1.1.1]pentane derivatives with their aromatic counterparts using X-ray crystallography and docking studies .
- Case Study : Replace phenyl groups in LpPLA2 inhibitors with this compound derivatives to enhance selectivity and reduce off-target effects .
Advanced: What experimental techniques quantify strain energy in bicyclo[1.1.1]pentane derivatives?
Methodological Answer:
Strain energy (estimated at ~60 kcal/mol) is assessed via:
- X-ray Diffraction (XRD) : Measure bond angles and lengths to calculate deviations from ideal sp³ hybridization .
- Thermochemical Analysis : Compare heats of hydrogenation with unstrained analogs .
- Computational Methods : Use DFT calculations (e.g., B3LYP/6-31G*) to model strain effects on reactivity .
Advanced: How to resolve contradictions in substituent effects on acidity of this compound derivatives?
Methodological Answer:
Contradictions arise from competing electronic and steric effects:
- Electron-Withdrawing Groups (EWGs) : Increase acidity (e.g., -CF₃ lowers pKa by 1–2 units) via inductive effects .
- Steric Hindrance : Bulky groups (e.g., -tBu) reduce solvation, counteracting EWG effects .
- Systematic Study : Synthesize a series of 3-substituted derivatives (X = F, Cl, CN, CF₃) and measure pKa values in controlled solvent systems .
Advanced: What computational strategies predict reactivity of bicyclo[1.1.1]pentane derivatives in radical reactions?
Methodological Answer:
- DFT Modeling : Calculate bond dissociation energies (BDEs) for C-H bonds to identify reactive sites (e.g., tertiary C-H in 3-methyl derivatives) .
- Radical Stability : Simulate transition states for bromination or hydrogen abstraction using NBO analysis .
- Kinetic Studies : Use laser flash photolysis to measure radical lifetimes and correlate with computational data .
Basic: What are the challenges in characterizing bicyclo[1.1.1]pentane derivatives via NMR?
Methodological Answer:
The scaffold’s symmetry and strain cause unique NMR features:
- ¹H NMR : Bridgehead protons resonate upfield (δ 1.5–2.5 ppm) due to shielding effects .
- ¹³C NMR : Carboxylic acid carbons appear at δ 170–175 ppm, while bridgehead carbons are deshielded (δ 35–45 ppm) .
- Dynamic Effects : Use variable-temperature (VT) NMR to probe ring-flipping barriers or NOESY for spatial proximity analysis .
Advanced: How to design bicyclo[1.1.1]pentane-based peptides with improved conformational rigidity?
Methodological Answer:
- Amino Acid Analogs : Incorporate 3-aminothis compound as a γ-aminobutyric acid (GABA) mimic .
- Solid-Phase Synthesis : Use Fmoc-protected derivatives and HATU/DIPEA coupling for backbone integration .
- Circular Dichroism (CD) : Validate rigidity by comparing α-helix or β-sheet stabilization with flexible analogs .
Advanced: What strategies mitigate decomposition of bicyclo[1.1.1]pentane derivatives during storage?
Methodological Answer:
- Inert Atmosphere : Store under argon or nitrogen to prevent radical-mediated degradation .
- Low Temperatures : Keep derivatives at –20°C in anhydrous solvents (e.g., DMSO or THF) .
- Stabilizers : Add radical inhibitors (e.g., BHT) for bromomethyl or ethynyl derivatives .
Advanced: How to optimize photochemical reactions for bicyclo[1.1.1]pentane functionalization?
Methodological Answer:
- Light Source : Use 370–456 nm LEDs for [4+2] cycloadditions with imine intermediates .
- Solvent Selection : Prefer degassed acetonitrile or DCE to minimize side reactions .
- Polymer Inhibitors : Include phenolic stabilizers (e.g., 4-methoxyphenol) to control radical chain reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
